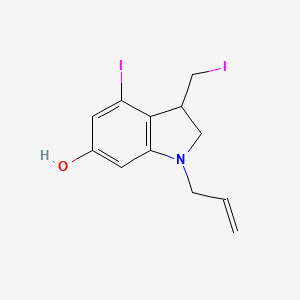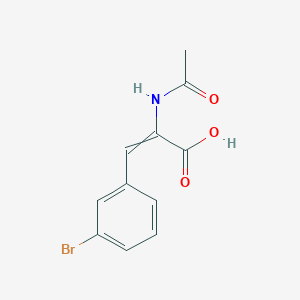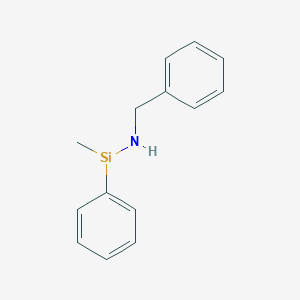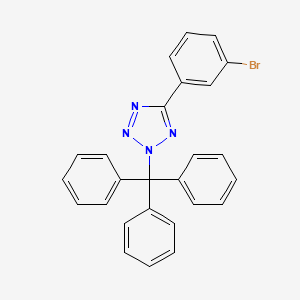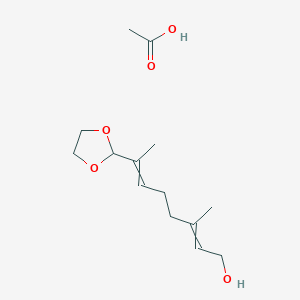
Acetic acid;7-(1,3-dioxolan-2-yl)-3-methylocta-2,6-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;7-(1,3-dioxolan-2-yl)-3-methylocta-2,6-dien-1-ol is a complex organic compound that features both acetic acid and dioxolane functional groups. This compound is of interest due to its unique structure, which combines a dioxolane ring with a long aliphatic chain containing multiple double bonds and a hydroxyl group. Such structural features make it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7-(1,3-dioxolan-2-yl)-3-methylocta-2,6-dien-1-ol typically involves the formation of the dioxolane ring through a ketalization reaction. This process can be catalyzed by strong protic acids such as sulfuric acid or hydrochloric acid . The reaction involves the condensation of a diol with a ketone, forming the dioxolane ring. The aliphatic chain with double bonds can be introduced through various organic synthesis techniques, including Wittig reactions or olefin metathesis.
Industrial Production Methods
Industrial production of this compound may involve biocatalysis, which offers high enantio-, chemo-, and regio-selectivity . Biocatalytic systems, such as whole-cell or isolated enzyme systems, can be employed to produce complex molecules under mild conditions, reducing environmental impact and improving efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;7-(1,3-dioxolan-2-yl)-3-methylocta-2,6-dien-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The double bonds in the aliphatic chain can be reduced to single bonds using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: H2 with Pd/C
Substitution: Various nucleophiles depending on the desired product
Major Products
The major products formed from these reactions include ketones (from oxidation), alkanes (from reduction), and various substituted derivatives (from substitution).
Aplicaciones Científicas De Investigación
Acetic acid;7-(1,3-dioxolan-2-yl)-3-methylocta-2,6-dien-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, solvents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;7-(1,3-dioxolan-2-yl)-3-methylocta-2,6-dien-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The dioxolane ring and the aliphatic chain with double bonds can provide unique binding properties, making it a valuable molecule for studying enzyme-substrate interactions and receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
4-(1,3-Dioxolan-2-yl)benzonitrile: Another compound featuring a dioxolane ring, used in different chemical applications.
(S)-2-amino-5-(1,3-dioxolan-2-yl)-pentanoic acid: A chiral compound used in drug synthesis.
Uniqueness
Acetic acid;7-(1,3-dioxolan-2-yl)-3-methylocta-2,6-dien-1-ol is unique due to its combination of a dioxolane ring with a long aliphatic chain containing multiple double bonds and a hydroxyl group
Propiedades
Número CAS |
188568-13-0 |
|---|---|
Fórmula molecular |
C14H24O5 |
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
acetic acid;7-(1,3-dioxolan-2-yl)-3-methylocta-2,6-dien-1-ol |
InChI |
InChI=1S/C12H20O3.C2H4O2/c1-10(6-7-13)4-3-5-11(2)12-14-8-9-15-12;1-2(3)4/h5-6,12-13H,3-4,7-9H2,1-2H3;1H3,(H,3,4) |
Clave InChI |
XOYROIAZKFEOQH-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCO)CCC=C(C)C1OCCO1.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


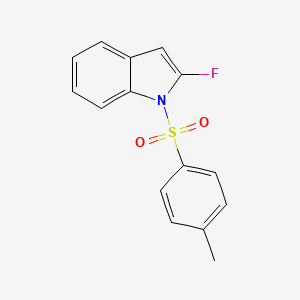
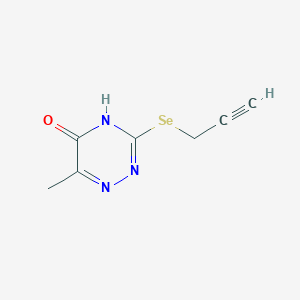
![4-[(4-Hydroxyphenyl)ethynyl]benzonitrile](/img/structure/B12552134.png)
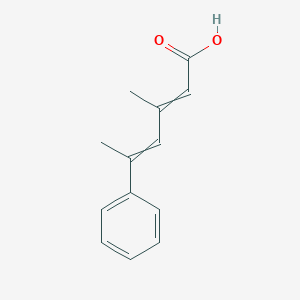
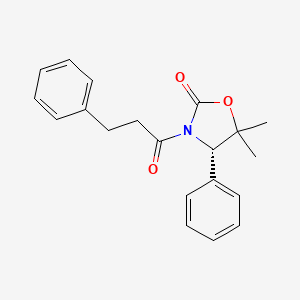
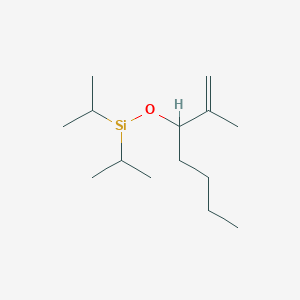

![4-[2-[6-(4-phenyl-6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]-6-pyridin-2-yl-1H-pyridin-4-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12552165.png)
![1,1,1-Trichloro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one](/img/structure/B12552172.png)
